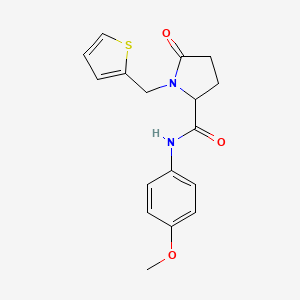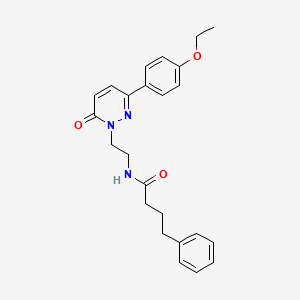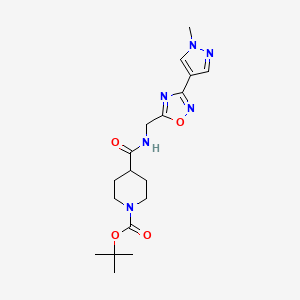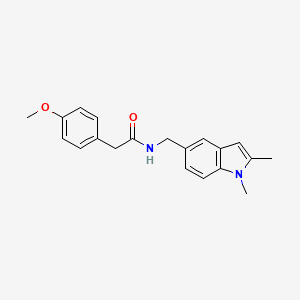![molecular formula C26H26FN5O3 B2722621 2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941938-63-2](/img/structure/B2722621.png)
2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H26FN5O3 and its molecular weight is 475.524. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Design and Pharmacological Potential
Research into compounds with a pyrazolo[1,5-a]pyrazin-4(5H)-one core structure, similar to the specified chemical entity, has demonstrated considerable interest in the pharmacological community. Compounds with this core have been synthesized and evaluated for their potential in treating various conditions, including their role as anticancer and antioxidant agents. For instance, Mahmoud et al. (2017) synthesized various fused heterocyclic systems with expectations of considerable chemical and pharmacological activities, demonstrating the versatility of such compounds in drug design and development (Mahmoud, El-Bordany, & Elsayed, 2017).
Antimicrobial and Antibacterial Research
The exploration of novel antimicrobial agents is crucial in addressing the rising challenge of antibiotic resistance. Compounds featuring piperazine and pyrazolo[1,5-a]pyrazin-4(5H)-one units have been investigated for their antimicrobial properties. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, demonstrating the potential for good or moderate activities against test microorganisms, indicating the role of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
G Protein-Coupled Receptor (GPCR) Targeting
Compounds with structural motifs similar to the described chemical have been found to target G protein-coupled receptors (GPCRs), offering insights into the development of therapeutics for neurological disorders. Moller et al. (2017) discovered a series of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, highlighting the compound's relevance in designing G protein-biased partial agonists (Moller et al., 2017).
Antitubercular and Antifungal Activities
The fight against tuberculosis and fungal infections benefits significantly from the development of new chemical entities. Research by Sriram et al. (2006) on pyrazinamide Mannich bases, which share structural similarities with the compound , revealed potent antitubercular properties, offering a pathway to novel antitubercular therapies (Sriram, Yogeeswari, & Reddy, 2006).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O3/c1-2-35-20-9-7-19(8-10-20)22-17-24-26(34)31(15-16-32(24)28-22)18-25(33)30-13-11-29(12-14-30)23-6-4-3-5-21(23)27/h3-10,15-17H,2,11-14,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUGIQUFURHXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

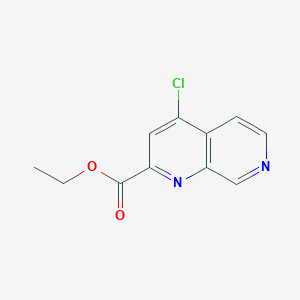
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2722539.png)
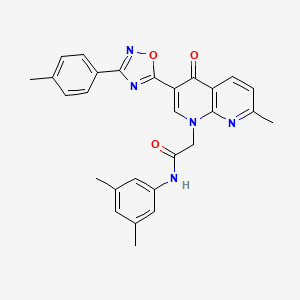
methanone O-(2-phenoxyethyl)oxime](/img/structure/B2722541.png)
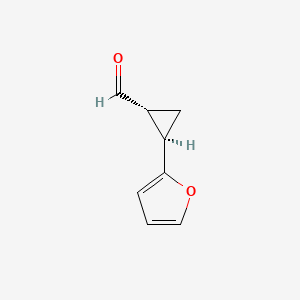
![7-methoxy-2-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-2,3,4,5-tetrahydro-1H-2-benzazepine](/img/structure/B2722543.png)
![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2722548.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2722549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B2722550.png)
![2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722551.png)
